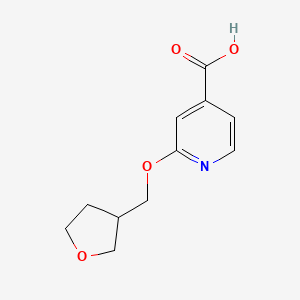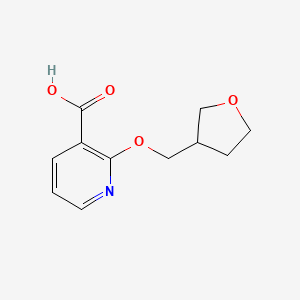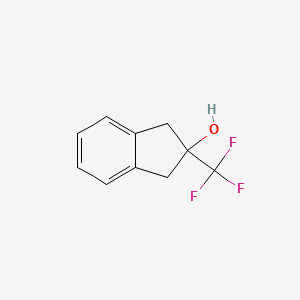
2-(Trifluoromethyl)-2-indanol
Descripción general
Descripción
Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. This is achieved through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a key functional group in many pharmaceutical and agrochemical compounds. It can significantly affect the molecular structure and properties of the compounds .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can react with primary and secondary amines following chemical derivatization with trifluoroacetic anhydride .Physical And Chemical Properties Analysis
Compounds with trifluoromethyl groups often exhibit unique physical and chemical properties. For example, 2-Amino-2-(trifluoromethoxy)butanoic acid, a compound with a -CF3 group, has been synthesized and its measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis Methods : An efficient one-pot synthesis method for trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using 2-(trifluoromethyl)acrylic acid under superacidic conditions has been developed (Prakash et al., 2010).
- Characterization of Derivatives : 5-Trifluoromethyl-2-indanone, a derivative, has been synthesized and characterized, indicating its application in pesticide, medicine, dyes, and functional materials due to unique physical, chemical, and bioactive properties (Qian, 2014).
- Palladium-Catalyzed Carbonylative Cyclization : This process has been used to prepare indanones and 2-cyclopentenones, suggesting potential applications in organic synthesis (Gagnier & Larock, 2003).
Applications in Organic Chemistry and Catalysis
- Domino Transformations : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions, leading to the formation of 2-amino-1-trifluoromethyl indenols, showcasing the versatility of trifluoromethylated compounds in organic reactions (Rulev et al., 2007).
- Selective Oxidation and Etherification Catalysts : The coordination environment of palladium dichloride plays a critical role in selective oxidation or etherification of secondary benzylic alcohols, showcasing its potential in fine chemical synthesis (Bouquillon et al., 2000).
Biologically Active Compounds and Synthesis
- Trifluoromethyl-substituted Heteroarenes : These compounds, including those derived from 2-(trifluoromethyl)-2-indanol, have been identified as biologically active and useful for constructing various pharmaceutical compounds (Murugan et al., 2019).
- Synthesis of Optically Active Derivatives : Optically active vicinal cis-aminoindanols, synthesized from 1-indanones, have applications as vital sources for HIV-1 protease inhibitors and as chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).
Safety And Hazards
The safety and hazards of trifluoromethylated compounds can vary widely. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1,3-dihydroinden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOHENPQPGQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-2-indanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
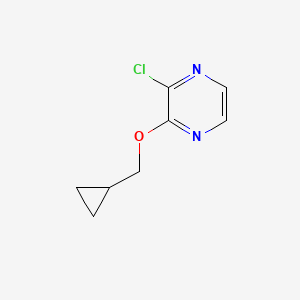
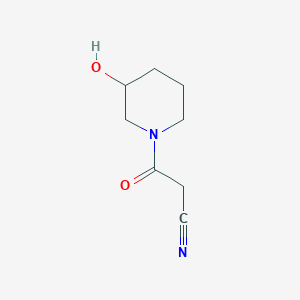
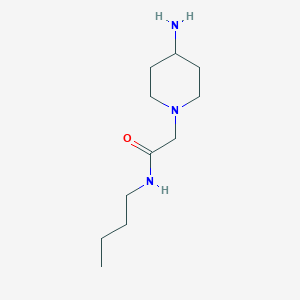
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
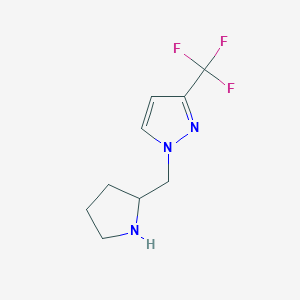
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
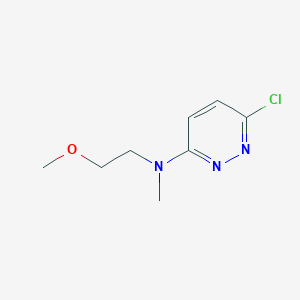
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
